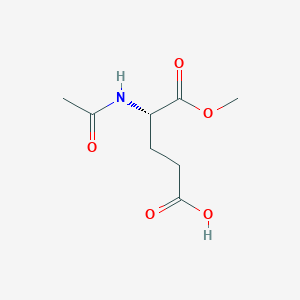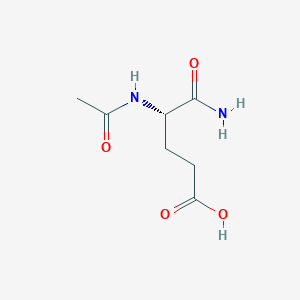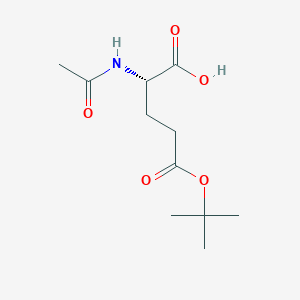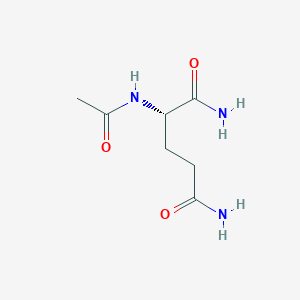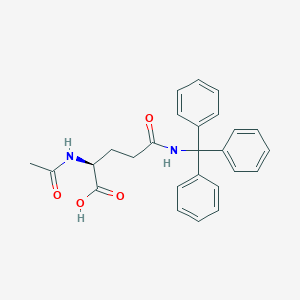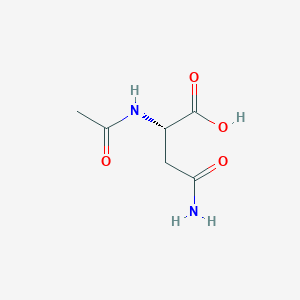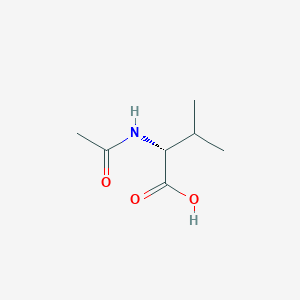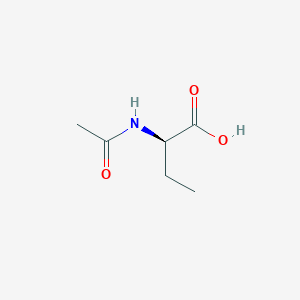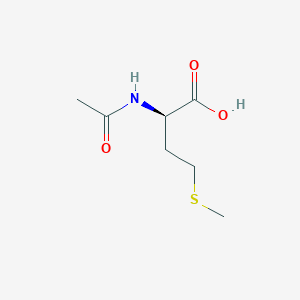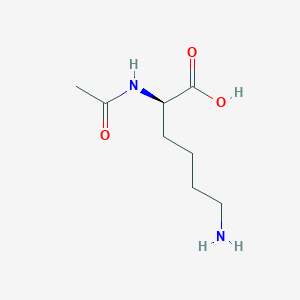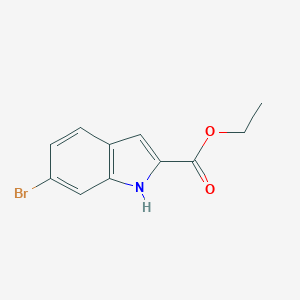
ethyl 6-bromo-1H-indole-2-carboxylate
Descripción general
Descripción
Ethyl 6-bromo-1H-indole-2-carboxylate is a chemical compound used in scientific research. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
The synthesis of indole derivatives has been a subject of interest in recent years due to their significant role in natural products and drugs . A Bartoli indole synthesis was used in the total synthesis of (±)-trans-trikentrin A, which started from acetophenone and after three steps gave 1-bromo-4-ethyl-2-nitrobenzene. The latter was reacted with CH2CHMgBr in THF to afford the bromo-indole .Molecular Structure Analysis
The molecular structure of ethyl 6-bromo-1H-indole-2-carboxylate is represented by the empirical formula C11H10BrNO2 . The molecular weight is 268.11 .Chemical Reactions Analysis
Indole derivatives, including ethyl 6-bromo-1H-indole-2-carboxylate, are known to undergo various chemical reactions. For instance, they can undergo palladium-catalyzed reactions .Physical And Chemical Properties Analysis
Ethyl 6-bromo-1H-indole-2-carboxylate is a powder with a melting point of 163-167 °C . It should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
-
Pharmaceutical Research
- Indole derivatives, including “ethyl 6-bromo-1H-indole-2-carboxylate”, have been found to have potential pharmaceutical applications.
- They have been shown to have antiviral and antibacterial properties.
- The outcomes of these applications are still under research, and specific quantitative data or statistical analyses were not provided.
-
Synthesis of Alkaloids
- Indole derivatives are prevalent moieties present in selected alkaloids .
- They play a main role in cell biology and have attracted increasing attention in recent years for the treatment of cancer cells, microbes, and different types of disorders in the human body .
- The synthesis of indole derivatives involves various chemical reactions. For example, the total synthesis of (±)-trans-trikentrin A started from acetophenone and after three steps gave 1-bromo-4-ethyl-2-nitrobenzene in good yields (79% overall yield). The latter was reacted with CH2CHMgBr in THF to afford the bromo-indole via a Bartoli indole synthesis .
- The results of these syntheses are the creation of biologically active compounds that can be used in various treatments .
-
Interleukin-2 Inducible T Cell Kinase Inhibitors
- Indole-6-carboxylic acid, a similar compound to “ethyl 6-bromo-1H-indole-2-carboxylate”, has been used as a reactant for the preparation of indolylindazoles and indolylpyrazolopyridines .
- These compounds are interleukin-2 inducible T cell kinase inhibitors .
- The outcomes of these applications are still under research, and specific quantitative data or statistical analyses were not provided .
-
Inhibitors of E. coli MurD ligase
- Indole-6-carboxylic acid, a similar compound to “ethyl 6-bromo-1H-indole-2-carboxylate”, has been used as a reactant for the preparation of inhibitors of E. coli MurD ligase .
- The outcomes of these applications are still under research, and specific quantitative data or statistical analyses were not provided .
-
Antiviral Agents
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
- The outcomes of these applications are still under research, and specific quantitative data or statistical analyses were not provided .
-
Antihypertriglyceridemic Agents
- Ethyl indole-2-carboxylate, a similar compound to “ethyl 6-bromo-1H-indole-2-carboxylate”, has been used as a reactant for the preparation of N-(benzoylphenyl)-1H-indole-2-carboxamides as potent antihypertriglyceridemic agents .
- The outcomes of these applications are still under research, and specific quantitative data or statistical analyses were not provided .
-
CRTH2 Receptor Antagonists
- Ethyl indole-2-carboxylate, a similar compound to “ethyl 6-bromo-1H-indole-2-carboxylate”, has been used as a reactant for the preparation of CRTH2 receptor antagonists .
- The outcomes of these applications are still under research, and specific quantitative data or statistical analyses were not provided .
-
Indoleamine 2,3-dioxygenase (IDO) Inhibitors
-
Cannabinoid CB1 Receptor Antagonists
Safety And Hazards
Direcciones Futuras
The future directions of research on ethyl 6-bromo-1H-indole-2-carboxylate could involve the design and synthesis of new derivatives of this compound and evaluation of their biological activities . Given the diverse biological activities of indole derivatives, there is considerable potential for further exploration of this compound for therapeutic applications .
Propiedades
IUPAC Name |
ethyl 6-bromo-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-2-15-11(14)10-5-7-3-4-8(12)6-9(7)13-10/h3-6,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMZWWFKRMBNSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426557 | |
| Record name | Ethyl 6-bromo-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 6-bromo-1H-indole-2-carboxylate | |
CAS RN |
103858-53-3 | |
| Record name | Ethyl 6-bromo-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-1H-indole-2-carboxylic acid ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

